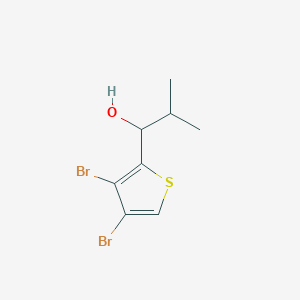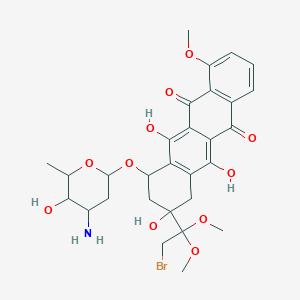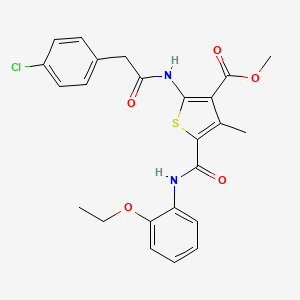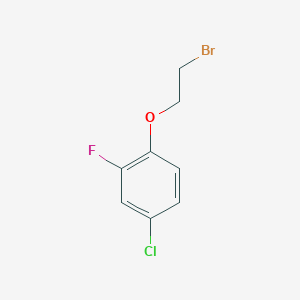
2-Amino-1-(pyridin-4-YL)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(pyridin-4-yl)propan-1-one is an organic compound featuring an amino group attached to a propanone backbone, with a pyridine ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method involves the reductive amination of 4-pyridinecarboxaldehyde with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs in a solvent like methanol or ethanol under mild conditions.
Amination of Ketones: Another method includes the direct amination of 1-(pyridin-4-yl)propan-1-one using ammonia or an amine source in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting the amino group into a leaving group.
Major Products
Oxidation: Formation of 4-pyridinecarboxylic acid or 4-pyridinecarboxaldehyde.
Reduction: Formation of 2-amino-1-(pyridin-4-yl)propan-1-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Amino-1-(pyridin-4-yl)propan-1-one serves as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities. It can act as a ligand in coordination chemistry, forming complexes with metals that may exhibit interesting biological properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological activities. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(pyridin-4-yl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(pyridin-3-yl)propan-1-one: Similar structure but with the pyridine ring at the third position.
2-Amino-1-(pyridin-2-yl)propan-1-one: Pyridine ring at the second position.
2-Amino-1-(pyridin-4-yl)ethan-1-one: Shorter carbon chain.
Uniqueness
2-Amino-1-(pyridin-4-yl)propan-1-one is unique due to the position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The specific placement of the pyridine ring at the fourth position allows for distinct interactions and properties compared to its isomers.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
98377-52-7 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-amino-1-pyridin-4-ylpropan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-6(9)8(11)7-2-4-10-5-3-7/h2-6H,9H2,1H3 |
InChI Key |
ALHUTDOQOFETJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol](/img/structure/B12068557.png)




